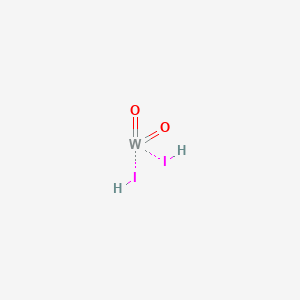
Tungsten diiodide dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tungsten diiodide dioxide is an inorganic compound with the chemical formula ( \text{WO}_2\text{I}_2 ). It is a solid with a metallic luster and belongs to the monoclinic crystal system.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tungsten diiodide dioxide can be synthesized through the reaction of tungsten, tungsten trioxide, and iodine. The reaction is as follows: [ \text{W} + 2 \text{WO}_3 + 3 \text{I}_2 \rightarrow 3 \text{WO}_2\text{I}_2 ] This reaction typically occurs at elevated temperatures, around 200°C, in a vacuum .
Industrial Production Methods: Industrial production of this compound involves the chemical vapor transport method. This method uses a temperature gradient to facilitate the transport of tungsten and iodine vapors, leading to the formation of this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form higher oxides of tungsten.
Reduction: It can be reduced to form lower oxidation states of tungsten compounds.
Substitution: The iodine atoms in this compound can be substituted with other halogens or ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen or other reducing agents under controlled conditions.
Substitution: Halogenating agents or ligands in the presence of a suitable catalyst.
Major Products:
Oxidation: Higher tungsten oxides such as tungsten trioxide.
Reduction: Lower tungsten oxides or elemental tungsten.
Substitution: Halogenated tungsten compounds or tungsten complexes.
Scientific Research Applications
Tungsten diiodide dioxide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other tungsten compounds.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Industry: Utilized in the production of halogen lamps and other lighting technologies.
Mechanism of Action
The mechanism of action of tungsten diiodide dioxide involves its ability to undergo various chemical reactions, such as oxidation and reduction. These reactions are facilitated by the unique electronic structure of tungsten, which allows it to interact with different molecular targets and pathways. The compound’s ability to absorb and convert light energy also plays a crucial role in its applications in photothermal therapy .
Comparison with Similar Compounds
- Tungsten trioxide (( \text{WO}_3 ))
- Tungsten dioxide (( \text{WO}_2 ))
- Molybdenum trioxide (( \text{MoO}_3 ))
Comparison:
- Tungsten trioxide: Unlike tungsten diiodide dioxide, tungsten trioxide is more stable and commonly used in electrochromic devices and gas sensors.
- Tungsten dioxide: Tungsten dioxide has similar properties but lacks the iodine component, making it less versatile in certain applications.
- Molybdenum trioxide: Molybdenum trioxide shares some chemical properties with this compound but differs in its applications and reactivity due to the presence of molybdenum instead of tungsten .
This compound stands out due to its unique combination of tungsten and iodine, which imparts distinct chemical and physical properties, making it valuable for specific scientific and industrial applications.
Properties
CAS No. |
14447-89-3 |
|---|---|
Molecular Formula |
H2I2O2W |
Molecular Weight |
471.66 g/mol |
IUPAC Name |
dioxotungsten;dihydroiodide |
InChI |
InChI=1S/2HI.2O.W/h2*1H;;; |
InChI Key |
OVMTUQHYQCGPFR-UHFFFAOYSA-N |
Canonical SMILES |
O=[W]=O.I.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















